molecular formula C8H7BrN2O4 B1613604 2-Nitro-3-amino-4-methyl-5-bromobenzoic acid CAS No. 34545-22-7

2-Nitro-3-amino-4-methyl-5-bromobenzoic acid

Cat. No.: B1613604
CAS No.: 34545-22-7
M. Wt: 275.06 g/mol
InChI Key: CRPYUZZMNOFUMO-UHFFFAOYSA-N
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Description

2-Nitro-3-amino-4-methyl-5-bromobenzoic acid is a versatile chemical compound that belongs to the class of nitrobenzoic acids. It is a yellow crystalline powder that is sparingly soluble in water. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-amino-4-methyl-5-bromobenzoic acid typically involves the nitration of 4-methyl-3-nitrobenzoic acid followed by the reduction of the nitro group to an amino group and acylation to form the final product. The nitration process is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reduction of the nitro group can be achieved using reducing agents such as iron powder and hydrochloric acid. The final acylation step involves the use of acyl chlorides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the desired purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-amino-4-methyl-5-bromobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-Nitro-3-amino-4-methyl-5-bromobenzoic acid is widely used in scientific research for the synthesis of various organic compounds. Its unique properties make it ideal for applications in:

    Pharmaceutical Research: Used in drug formulation and development.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Environmental Studies: Investigated for its potential use in environmental remediation.

Mechanism of Action

The mechanism of action of 2-Nitro-3-amino-4-methyl-5-bromobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzoic acid
  • 4-Amino-3-bromo-5-nitrobenzoic acid

Uniqueness

2-Nitro-3-amino-4-methyl-5-bromobenzoic acid is unique due to the presence of both nitro and amino groups on the benzene ring, along with a bromine atom. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-amino-5-bromo-4-methyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O4/c1-3-5(9)2-4(8(12)13)7(6(3)10)11(14)15/h2H,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPYUZZMNOFUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1N)[N+](=O)[O-])C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628626
Record name 3-Amino-5-bromo-4-methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34545-22-7
Record name 3-Amino-5-bromo-4-methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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